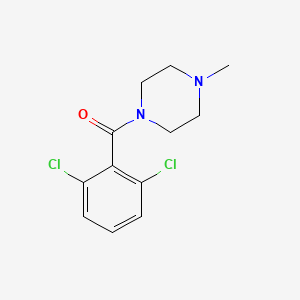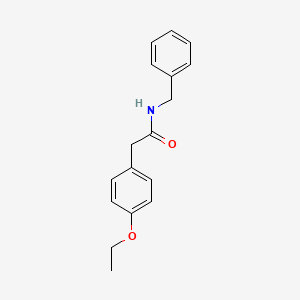
N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide, also known as DFP-15, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. DFP-15 belongs to the class of acrylamide derivatives and is a potent inhibitor of the enzyme protein kinase C (PKC).
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide involves the inhibition of PKC, which is an enzyme involved in various cellular processes, including cell growth and differentiation. By inhibiting PKC, this compound can disrupt the signaling pathways that contribute to the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of insulin signaling. Additionally, the compound has been found to reduce inflammation and oxidative stress, which are associated with various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide in lab experiments is its potency as a PKC inhibitor. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring during experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide, including:
1. Investigating the potential of this compound in combination with other cancer therapies to enhance their efficacy.
2. Studying the effects of this compound on other signaling pathways involved in disease progression.
3. Developing more potent and selective PKC inhibitors based on the structure of this compound.
4. Examining the potential of this compound in treating other diseases, such as cardiovascular disease and neurodegenerative disorders.
Conclusion
This compound is a promising compound that has shown potential in various scientific research applications. Its ability to inhibit PKC makes it a promising candidate for cancer treatment, diabetes research, and Alzheimer's disease research. However, further research is needed to fully understand the compound's mechanism of action and potential therapeutic benefits.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide involves a multi-step process that includes the condensation of 3,4-dimethoxybenzaldehyde with furfural, followed by the reaction with acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
In diabetes research, this compound has been found to improve insulin sensitivity and reduce glucose levels in animal models. Additionally, the compound has shown potential in Alzheimer's disease research by reducing the accumulation of amyloid-beta plaques in the brain.
Eigenschaften
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-13-7-5-11(10-14(13)19-2)16-15(17)8-6-12-4-3-9-20-12/h3-10H,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDBCJWOESKRBS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5692642.png)
![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)
![N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5692655.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5692676.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)

![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)


![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)
